2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole ring substituted with a methoxy group at the 5-position and a sulfanyl group at the 2-position. Additionally, it has an acetamide group attached to a 4-methoxyphenyl ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-(4-methoxyphenyl)acetamide . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds with target proteins. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can be compared with other benzimidazole derivatives such as:
5-Methoxy-1H-benzimidazol-2-thiol: Similar structure but lacks the acetamide group.
Omeprazole: Contains a benzimidazole ring but has different substituents and is used as a proton pump inhibitor
Esomeprazole: A stereoisomer of omeprazole with similar applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
356587-80-9 |
---|---|
Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.4g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-22-12-5-3-11(4-6-12)18-16(21)10-24-17-19-14-8-7-13(23-2)9-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
UTUWGOUHVLSVIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
solubility |
6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.